![molecular formula C21H28N2O B12605730 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine CAS No. 918482-13-0](/img/structure/B12605730.png)
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl group, making it a molecule of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield the desired piperazine derivative . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity . This compound may also interact with other receptors and enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxyphenyl)-4-(2-phenylethyl)piperazine
- Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for further research and development.
特性
CAS番号 |
918482-13-0 |
|---|---|
分子式 |
C21H28N2O |
分子量 |
324.5 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2O/c1-24-21-9-7-20(8-10-21)12-14-23-17-15-22(16-18-23)13-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3 |
InChIキー |
SJIMQBSEVOYPNU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
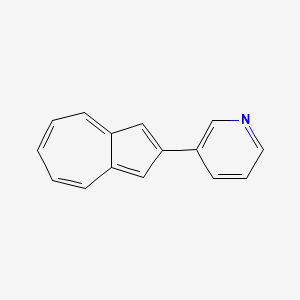
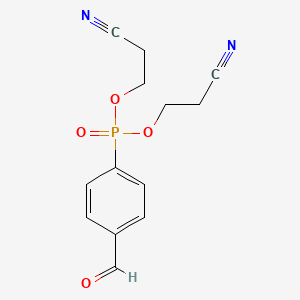
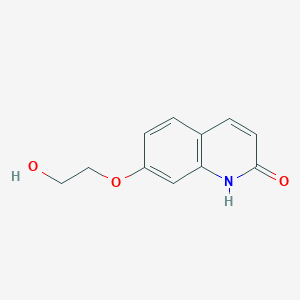
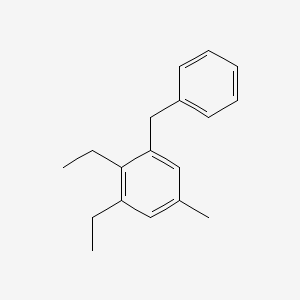
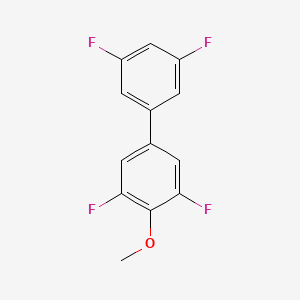

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
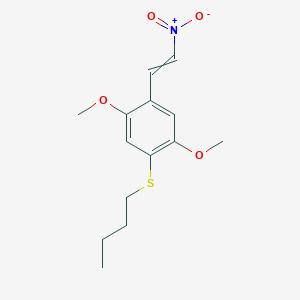

silane](/img/structure/B12605723.png)
